molecular formula C10H9NOS B13882345 4-methyl-2-phenyl-4H-1,3-thiazol-5-one

4-methyl-2-phenyl-4H-1,3-thiazol-5-one

Cat. No.: B13882345
M. Wt: 191.25 g/mol
InChI Key: LHTARAXGKKMJDS-UHFFFAOYSA-N
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Description

4-methyl-2-phenyl-4H-1,3-thiazol-5-one is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The structure of this compound consists of a five-membered ring containing sulfur and nitrogen atoms, with a methyl group at the 4-position and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-phenyl-4H-1,3-thiazol-5-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophenol with α-bromoacetophenone in the presence of a base can yield the desired thiazole derivative . The reaction typically requires heating and may be carried out in solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-phenyl-4H-1,3-thiazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives.

Scientific Research Applications

4-methyl-2-phenyl-4H-1,3-thiazol-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-phenyl-4H-1,3-thiazol-5-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-4H-1,3-thiazol-5-one: Lacks the methyl group at the 4-position.

    4-methyl-2-(4-methoxyphenyl)-4H-1,3-thiazol-5-one: Contains a methoxy group on the phenyl ring.

    4-methyl-2-(4-chlorophenyl)-4H-1,3-thiazol-5-one: Contains a chlorine atom on the phenyl ring.

Uniqueness

4-methyl-2-phenyl-4H-1,3-thiazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and phenyl groups enhances its stability and reactivity compared to other thiazole derivatives .

Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

4-methyl-2-phenyl-4H-1,3-thiazol-5-one

InChI

InChI=1S/C10H9NOS/c1-7-10(12)13-9(11-7)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

LHTARAXGKKMJDS-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)SC(=N1)C2=CC=CC=C2

Origin of Product

United States

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